6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Overview
Description
6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a chlorine atom at the 6-position and an amine group at the 3-position
Mechanism of Action
Target of Action
Similar compounds such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been studied for their antiviral and antimicrobial activities .
Mode of Action
Related compounds have shown promising antiviral activity and exhibit antibacterial and/or antifungal activities . The interaction of these compounds with their targets often results in the inhibition of essential biological processes, leading to the death of the pathogen .
Biochemical Pathways
Related compounds have been shown to interfere with the biosynthesis of prostaglandins, which are derived from arachidonic acid . This interference can lead to anti-inflammatory effects .
Result of Action
Related compounds have shown cytotoxicity at certain concentrations and have exhibited promising antiviral activity .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the activity of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid hydrazide with triethyl orthoformate and ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired triazolopyridine compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives with altered electronic properties.
Cyclization Reactions: The amine group at the 3-position can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Cyclization Reactions: Cyclization can be achieved using reagents like phosphorus oxychloride or polyphosphoric acid under elevated temperatures.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced.
Scientific Research Applications
6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine has found applications in several scientific research areas:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, including antiviral, antimicrobial, and anticancer compounds.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into molecular interactions and mechanisms of action.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Agricultural Chemistry: The compound is explored for its potential use in the development of agrochemicals, such as herbicides and fungicides.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Similar in structure but with a quinoxaline ring instead of a pyridine ring.
[1,2,4]Triazolo[4,3-a]pyrazine: Contains a pyrazine ring instead of a pyridine ring.
[1,2,4]Triazolo[4,3-a]pyrimidine: Features a pyrimidine ring in place of the pyridine ring.
Uniqueness
6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine is unique due to the presence of the chlorine atom at the 6-position and the amine group at the 3-position, which confer distinct electronic and steric properties. These features make it a versatile building block for the synthesis of a wide range of biologically active compounds, offering opportunities for the development of novel therapeutic agents and materials.
Properties
IUPAC Name |
6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-1-2-5-9-10-6(8)11(5)3-4/h1-3H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWKEXIWIQDXOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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